![molecular formula C13H17N3S B1364191 5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 114751-76-7](/img/structure/B1364191.png)

5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

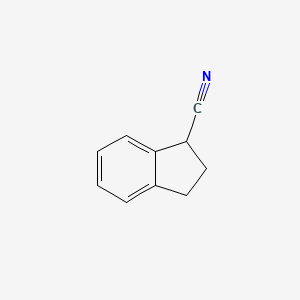

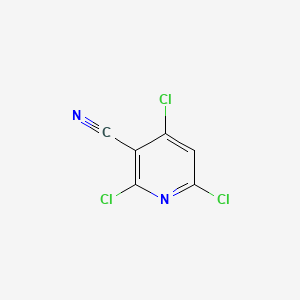

“5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine” is a chemical compound with the molecular formula C13H17N3S . It is synthesized by the reaction of 4-pentyl-benzoic acid and thio-semicarbazide .

Synthesis Analysis

The synthesis of “5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine” involves the reaction of 4-pentyl-benzoic acid and thio-semicarbazide . Thiadiazole derivatives, including this compound, have been widely studied in medicinal chemistry due to their broad spectrum of biological activities .

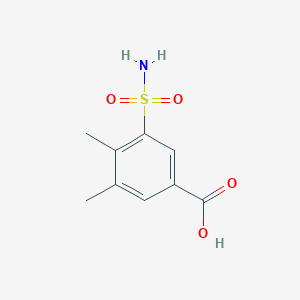

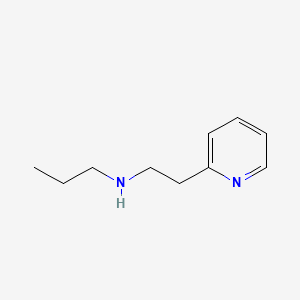

Molecular Structure Analysis

The molecular structure of “5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine” features a dihedral angle of 29.9° between the thiadiazole and phenyl rings . An intramolecular C-H⋯S interaction is observed .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been studied for its potential use as an antimicrobial agent. Derivatives of 1,3,4-thiadiazole compounds exhibit a range of biological activities including antibacterial and antifungal properties .

Anticancer Activity

Research suggests that 1,3,4-thiadiazole derivatives may have applications in cancer treatment due to their antitumor properties .

Anti-inflammatory and Analgesic Properties

Compounds containing the 1,3,4-thiadiazole nucleus have been associated with anti-inflammatory and analgesic activities .

Antiparasitic Activity

Schiff base compounds related to this chemical structure have shown antiparasitic properties, which could be explored further in the context of this compound .

Drug Discovery and Medicinal Chemistry

The compound’s unique molecular structure makes it a candidate for drug discovery applications, particularly when synthesized under controlled conditions such as microwave-assisted heating .

Tuberculosis Treatment

Some derivatives have shown inhibitory activity against multi-drug resistant tuberculosis, suggesting potential use in developing new treatments .

Direcciones Futuras

Thiadiazole derivatives, including “5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine”, have been the subject of extensive research due to their broad spectrum of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds, as well as further elucidating their mechanisms of action .

Propiedades

IUPAC Name |

5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-3-4-5-10-6-8-11(9-7-10)12-15-16-13(14)17-12/h6-9H,2-5H2,1H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVUAUKYRCXIKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine | |

Q & A

Q1: What are the key structural features of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine as revealed by the study?

A1: The study elucidated several key structural features of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine []:

- Non-planar conformation: The molecule adopts a non-planar conformation with a dihedral angle of 29.9° between the thiadiazole and phenyl rings [].

- Intramolecular interaction: An intramolecular C—H⋯S interaction exists within the molecule [].

- Intermolecular hydrogen bonding: The molecules form centrosymmetric dimers in the crystal structure through intermolecular N—H⋯N hydrogen bonding [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-1-[(2-fluorophenyl)methyl]pyrazole](/img/structure/B1364108.png)